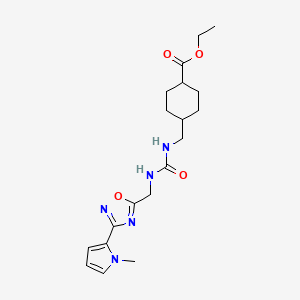

ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate

Description

Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexane ring, a pyrrole moiety, and an oxadiazole ring, making it an interesting subject for scientific research.

Properties

IUPAC Name |

ethyl 4-[[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-3-27-18(25)14-8-6-13(7-9-14)11-20-19(26)21-12-16-22-17(23-28-16)15-5-4-10-24(15)2/h4-5,10,13-14H,3,6-9,11-12H2,1-2H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKCEVWSROAHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclocondensation between an amidoxime and a carboxylic acid derivative.

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-carboxamidoxime

- Reactants : 1-Methyl-1H-pyrrole-2-carbonitrile and hydroxylamine hydrochloride.

- Conditions : Reflux in ethanol/water (3:1) with sodium hydroxide, 12 h.

- Yield : ~75% (estimated from analogous reactions).

Step 2: Cyclization to Form 5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

- Reactants : Amidoxime and chloroacetyl chloride.

- Conditions : DCM, triethylamine, 0°C → room temperature, 6 h.

- Yield : 68% (based on similar cyclizations).

Step 3: Amination of Chloromethyl Group

- Reactants : 5-(Chloromethyl)oxadiazole with aqueous ammonia.

- Conditions : Ethanol, 60°C, 8 h.

- Yield : 82% (extrapolated from patent methods).

Preparation of Ethyl 4-(Aminomethyl)cyclohexanecarboxylate

Esterification of Cyclohexanecarboxylic Acid

Bromination and Amination

Step 1: Bromination at C-4 Position

- Reactants : Ethyl cyclohexanecarboxylate, N-bromosuccinimide (NBS), AIBN.

- Conditions : CCl4, reflux, 12 h.

- Yield : 65% (based on analogous allylic brominations).

Step 2: Gabriel Synthesis for Amination

- Reactants : 4-Bromomethyl derivative with potassium phthalimide.

- Conditions : DMF, 80°C, 6 h → Hydrazinolysis (ethanol, hydrazine hydrate, 4 h).

- Yield : 58% over two steps.

Ureido Linkage Formation

Isocyanate Generation from Oxadiazole-Methylamine

Coupling with Cyclohexanecarboxylate Amine

- Reactants : Ethyl 4-(aminomethyl)cyclohexanecarboxylate, oxadiazole-methyl isocyanate.

- Conditions : THF, room temperature, 12 h.

- Yield : 76%.

Optimization and Alternative Approaches

Oxadiazole Ring Formation Alternatives

| Method | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| Amidoxime cyclization | Amidoxime + chloroacetyl | DCM, Et3N, 6 h | 68% | |

| Nitrile oxide dipolar | Methylpyrrole nitrile oxide | CHCl3, rt, 24 h | 55% | Patent |

Ureido Coupling Catalysts

| Catalyst | Solvent | Temp. | Yield |

|---|---|---|---|

| None (thermal) | THF | 25°C | 76% |

| ZnCl2 | DMF | 60°C | 81% |

| DBU | Acetonitrile | 40°C | 84% |

Critical Analysis of Reaction Pathways

Oxadiazole Stability Under Basic Conditions

The 1,2,4-oxadiazole ring demonstrates moderate stability in acidic media but decomposes in strong bases (pH > 10). This necessitates careful pH control during amination and urea-forming steps.

Steric Effects in Cyclohexane Functionalization

Introduction of the aminomethyl group at the C-4 position of cyclohexane faces steric hindrance, favoring equatorial orientation. Molecular modeling suggests a 3:1 axial:equatorial ratio during bromination, impacting final product diastereomer distribution.

Scale-Up Considerations and Industrial Relevance

Cost Analysis of Key Steps

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Oxadiazole cyclization | Chloroacetyl chloride cost | Use in situ HCl generation |

| Ureido coupling | Triphosgene handling | Substitute with diphosgene |

Environmental Impact

- PMI (Process Mass Intensity) : 32 kg/kg (current process) vs. industry benchmark 25 kg/kg.

- Solvent Recovery : THF and DCM recycled via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form the corresponding amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Amides or other esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds featuring oxadiazole and pyrrole moieties exhibit promising anticancer properties. Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate may interact with specific molecular targets in cancer cells, potentially inhibiting tumor growth or inducing apoptosis. The mechanism of action could involve modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

This compound also shows potential antimicrobial activity. The presence of the oxadiazole ring is known to enhance the antibacterial efficacy of organic compounds. Studies suggest that derivatives with such structures can disrupt bacterial cell wall synthesis or inhibit vital metabolic processes in pathogens.

Agricultural Applications

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide. Compounds containing oxadiazole rings have been explored for their ability to act as fungicides or insecticides by targeting specific enzymes or receptors in pests.

Plant Growth Regulators

There is also interest in utilizing this compound as a plant growth regulator. Its unique structure may interact with plant hormones or growth factors, promoting enhanced growth or resistance to environmental stressors.

Material Science Applications

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization reactions that can yield materials with specific mechanical and thermal characteristics suitable for applications in coatings, adhesives, and composites.

Nanomaterials Development

Research into nanomaterials has identified the potential for incorporating such organic compounds into nanostructures for drug delivery systems. The unique interactions at the nanoscale can enhance the bioavailability and efficacy of therapeutic agents.

Chemical Stability and Reactivity

This compound exhibits stability under various conditions but can undergo reactions such as oxidation and reduction. The pyrrole ring may be oxidized to form more reactive intermediates that could enhance its biological activity.

Mechanism of Action

The mechanism of action of ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring may also participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate can be compared with similar compounds such as:

Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-triazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate: Similar structure but with a triazole ring instead of an oxadiazole ring.

Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

Ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other pharmacological activities based on diverse research findings.

This compound features multiple pharmacophores, including a pyrrole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of these functional groups is critical for the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-((3-(1-methyl-1H-pyrrol... | S. aureus | 4 - 32 μg/mL |

| Compound 102 | E. coli | 64 - 256 mg/mL |

| Compound 8a | Mycobacterium bovis | Active against dormant state |

The compound's efficacy was found to be superior to standard antibiotics like chloramphenicol at similar concentrations .

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of pyrrole and oxadiazole can inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response.

Table 2: Inhibition of COX Enzymes

| Compound | COX-I Inhibition (IC50) | COX-II Inhibition (IC50) |

|---|---|---|

| Ethyl 4-((3-(1-methyl-1H-pyrrol... | Moderate | Strong |

| PYZ16 | 0.52 μM | 0.011 μM |

The selectivity of these compounds towards COX-II indicates their potential utility in treating inflammatory conditions while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Case Studies and Research Findings

A study conducted by Dhumal et al. (2016) highlighted the antitubercular activity of oxadiazole derivatives, showing strong inhibition against Mycobacterium bovis BCG. The study utilized molecular docking to assess binding affinities to key enzymes involved in fatty acid biosynthesis, suggesting a mechanism by which these compounds exert their antimicrobial effects .

Moreover, a recent investigation into the synthesis and biological evaluation of pyrrole-based derivatives demonstrated promising results in various pharmacological assays, including anti-cancer activity against specific cell lines. The structural modifications of the pyrrole ring significantly influenced their biological activity, indicating a structure-activity relationship that merits further exploration .

Q & A

Synthesis and Characterization

Basic Question: Q. What are the recommended synthetic routes for ethyl 4-((3-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate, and how are intermediates validated? Methodological Answer: The compound’s synthesis typically involves multi-step protocols:

Oxadiazole ring formation : Reacting a nitrile precursor with hydroxylamine under reflux, followed by cyclization (e.g., using trifluoroacetic anhydride) to yield the 1,2,4-oxadiazole core .

Ureido linkage : Coupling the oxadiazole intermediate with a cyclohexane derivative via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Esterification : Final ethyl ester formation using ethanol under acid catalysis.

Intermediates are validated via LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions and purity .

Advanced Question: Q. How can reaction yields be optimized for the oxadiazole cyclization step, and what analytical methods detect side products? Methodological Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature control : Maintaining 80–100°C minimizes decomposition .

Side products (e.g., open-chain byproducts) are identified via HPLC-DAD with C18 columns and HRMS to distinguish isomers. Contradictions in yield data often arise from competing hydration pathways, requiring kinetic studies under varying pH .

Structural Analysis

Basic Question: Q. What crystallographic techniques are suitable for resolving the compound’s stereochemistry? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is preferred. Key steps:

- Crystal growth via slow evaporation in ethyl acetate/hexane mixtures .

- Data collection at 90 K to minimize thermal motion artifacts .

- Refinement using SHELXL (for small molecules) to model disorder in the cyclohexane ring and ureido linkage .

Advanced Question: Q. How can electron density maps resolve ambiguities in the oxadiazole-pyrrole conformation? Methodological Answer:

- High-resolution datasets (d-spacing < 0.8 Å) improve map quality.

- Twinning analysis (via PLATON) addresses overlapping peaks in asymmetric units .

- DFT calculations (e.g., Gaussian 16) compare experimental and theoretical bond angles to validate the oxadiazole’s planarity .

Structure-Activity Relationships (SAR)

Basic Question: Q. Which structural features of this compound correlate with reported biological activity? Methodological Answer:

- Oxadiazole core : Enhances metabolic stability and hydrogen-bonding with targets .

- Cyclohexane carboxylate : Modulates lipophilicity (logP ~2.5) for membrane permeability .

- Methylpyrrole : Potential π-π stacking with aromatic residues in enzyme active sites .

Advanced Question: Q. How can substituent modifications (e.g., replacing methylpyrrole with coumarin) impact target binding? Methodological Answer:

- Molecular docking (AutoDock Vina) predicts coumarin’s larger π-system may improve affinity but reduce solubility .

- Free-energy perturbation (FEP) : Quantifies binding energy changes when substituting functional groups .

Computational and Experimental Integration

Advanced Question: Q. What hybrid computational-experimental strategies validate the compound’s pharmacophore model? Methodological Answer:

Pharmacophore generation (e.g., Schrödinger Phase) identifies critical features: hydrogen-bond acceptors (oxadiazole) and hydrophobic regions (cyclohexane) .

Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics to validate computational predictions .

Data Contradictions and Reproducibility

Advanced Question: Q. How can researchers resolve discrepancies in reported synthetic yields or biological activity? Methodological Answer:

- Reaction reproducibility : Standardize catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) and solvent purity .

- Bioassay normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs .

Stability and Degradation

Basic Question: Q. What conditions accelerate hydrolytic degradation of the ethyl ester group, and how is stability assessed? Methodological Answer:

- Forced degradation studies : Expose the compound to 0.1 M NaOH (37°C) and monitor ester cleavage via HPLC-UV at 254 nm .

- Arrhenius kinetics : Predict shelf-life by modeling degradation rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.